molecular formula C18H22F2N2O2 B2667106 N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide CAS No. 1445741-20-7

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide

Katalognummer B2667106
CAS-Nummer: 1445741-20-7
Molekulargewicht: 336.383
InChI-Schlüssel: BJIMLNFTSNMVHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as CPP-115, belongs to the class of compounds called GABA aminotransferase inhibitors.

Wirkmechanismus

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide works by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for breaking down GABA. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain. This increase in GABA levels can lead to a reduction in neuronal excitability, which can help in the treatment of several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a reduction in seizures and anxiety. This compound has also been found to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to be well-tolerated and has a low potential for abuse.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to produce in large quantities. Additionally, this compound has been extensively studied and has a well-understood mechanism of action. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound, which may limit its applicability in certain studies. Additionally, the effects of this compound may vary depending on the dosage and administration method used.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide. One area of research is the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new compounds based on the structure of this compound that may have improved therapeutic properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It works by inhibiting the activity of GABA aminotransferase, leading to an increase in the levels of GABA in the brain. This compound has been extensively studied and has been found to be effective in treating several neurological disorders. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.

Synthesemethoden

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide can be synthesized using a multi-step process. The first step involves the reaction of 4-difluoromethoxybenzylamine with cyclohexanone to form N-(4-difluoromethoxyphenyl)cyclohexanone. This intermediate is then reacted with methylamine and cyanogen bromide to form this compound. This synthesis method has been well-established and has been used in several studies to produce this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating several neurological disorders such as epilepsy, anxiety, and depression. This compound works by inhibiting the activity of GABA aminotransferase, which leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels can lead to a reduction in seizures and anxiety.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2/c1-22(18(13-21)11-3-2-4-12-18)16(23)10-7-14-5-8-15(9-6-14)24-17(19)20/h5-6,8-9,17H,2-4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIMLNFTSNMVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CC=C(C=C1)OC(F)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.